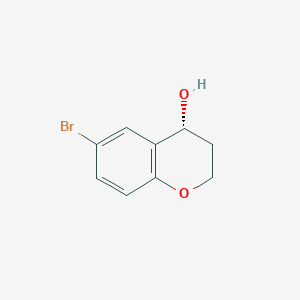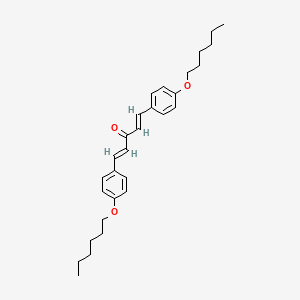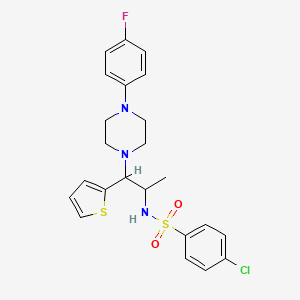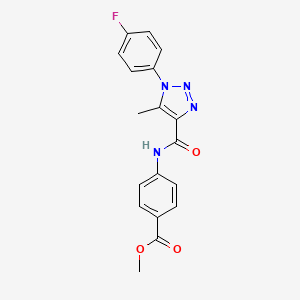
(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol
説明
(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, also known as S-220, is a chemical compound that belongs to the class of flavonoids. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
科学的研究の応用
Antihypertensive Activity
A series of novel 6,7-disubstituted trans-3,4-dihydro-2,2-dimethyl-4-pyrrolidino-(or piperidino)-2H-1-benzopyran-3-ols, including compounds similar to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, have shown significant antihypertensive activity in spontaneously hypertensive rats (Evans et al., 1983). This suggests potential applications in the treatment of hypertension.
Chemical Transformations
In a study exploring the reactivity of related compounds, trans-3-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ol under basic conditions led to the formation of 2-isopropylbenzofurans (Buckle et al., 1992). This finding is important for understanding the chemical behavior of (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol in various reactions.
Natural Product Isolation
A mangrove endophytic fungus, Penicillium citrinum QJF‐22, was found to produce new benzopyran derivatives closely related to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol (Yang et al., 2020). This indicates its potential presence in natural sources and the possibility of its utilization in various fields, including medicinal chemistry.
Selective Coronary Vasodilatory Activity
Compounds with structures similar to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol were found to have potent and selective coronary vasodilatory activities, suggesting potential therapeutic applications for cardiovascular diseases (Cho et al., 1996).
Myorelaxant Activity
N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl) derivatives demonstrated significant myorelaxant activity, with the most active compounds containing a bromine atom at the 6-position (Khelili et al., 2012). This suggests the potential application of these compounds in smooth muscle relaxation.
Enantioselective Synthesis
Highly enantioselective synthesis methods for 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans, structurally related to (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, have been developed, indicating the importance of stereochemistry in the biological activity of these compounds (Burgard et al., 1999).
特性
IUPAC Name |
(4R)-6-bromo-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCSGZQJXSWGV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)


![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2379460.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)



![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)